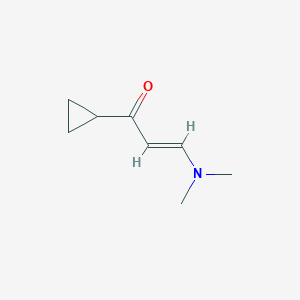![molecular formula C12H10N4 B2864282 5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole CAS No. 321385-58-4](/img/structure/B2864282.png)
5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole” is a compound that has been used in the synthesis of metal (II) complexes. These complexes have been structurally characterized by single-crystal X-ray diffraction . The compound has also been used in the evaluation of estrogenicity of phenolic xenoestrogens .
Synthesis Analysis
The synthesis of “5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole” involves the formation of metal (II) complexes. These complexes are formulated as PbL2 (H2O) (1) and ML2 (H2O)4·2H2O (M = Ni 2 and Co 3) . The product was characterized using FTIR, 1 H and 13 C NMR .Molecular Structure Analysis
The molecular structure of “5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole” was analyzed using single-crystal X-ray diffraction. A stable mononuclear metal (II) fragment was observed in the three complexes .Chemical Reactions Analysis
The chemical reactions involving “5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole” were investigated using cyclic voltammograms (CVs) of complex 1. The Pb (or PbO2) electrode showed a similar electrochemical response but with less redox current in the presence of HL .Scientific Research Applications
Anticancer Applications
Imidazole derivatives have been studied for their potential use in anticancer medications . The specific mechanisms of action and therapeutic potential of “5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole” in this context would require further research.
Anti-inflammatory Applications
Imidazole compounds have also been used in the development of anti-inflammatory drugs . They could potentially inhibit the production of pro-inflammatory cytokines or other inflammatory mediators.
Antiviral Applications
Imidazole derivatives have shown potential as antiviral agents . They could interfere with viral replication or inhibit key enzymes in the viral life cycle.
Antibacterial and Antimycobacterial Applications
The derivatives of imidazole show antibacterial and antimycobacterial activities . They could potentially inhibit the growth of bacteria or mycobacteria, making them useful in the treatment of various infections.
Antioxidant Applications
Imidazole derivatives have demonstrated antioxidant activities . They could potentially neutralize harmful free radicals in the body, contributing to the prevention of various diseases associated with oxidative stress.
Antiulcer Applications
Imidazole compounds have been used in the development of antiulcer drugs . They could potentially inhibit the production of stomach acid or protect the stomach lining, making them useful in the treatment of ulcers.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction of this compound with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
properties
IUPAC Name |
1-[4-(1H-pyrazol-5-yl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-3-11(16-8-7-13-9-16)4-2-10(1)12-5-6-14-15-12/h1-9H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXSELGOGDVWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

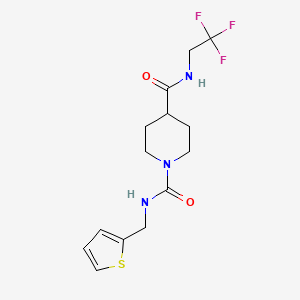
![3'-(3-Chloro-4-methylphenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2864202.png)

![N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2864204.png)
![N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide](/img/structure/B2864205.png)
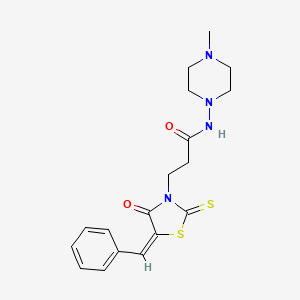
![2-(4-chlorophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2864210.png)
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2864214.png)
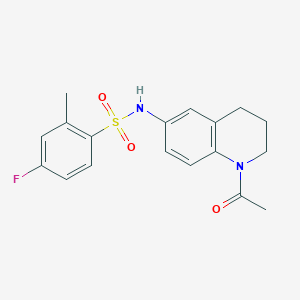
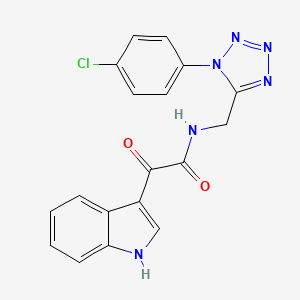
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2864219.png)

![N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2864221.png)
